A Comprehensive Technical Guide to 1,3-Dibromo-5-chlorobenzene
A Comprehensive Technical Guide to 1,3-Dibromo-5-chlorobenzene
CAS Number: 14862-52-3
This document provides an in-depth overview of 1,3-Dibromo-5-chlorobenzene, a halogenated aromatic compound utilized as a versatile intermediate in various chemical syntheses.[1][2] It is particularly noted for its application in the development of pharmaceutical compounds, such as orally bioavailable antimitotic agents, and its role in advanced materials science.[2][3] Its structure is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, making it a valuable building block for constructing complex molecular frameworks.[2]
Chemical and Physical Properties
1,3-Dibromo-5-chlorobenzene presents as a white to light yellow crystalline powder.[1][4] It is soluble in toluene (B28343) and other common organic solvents like benzene, alcohol, and ether, but is nearly insoluble in water.[1][5] Key physical and chemical data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 14862-52-3 | [1][3][4][6][7][8] |
| Molecular Formula | C₆H₃Br₂Cl | [6][7][8] |
| Molecular Weight | 270.35 g/mol | [4][5][8] |
| IUPAC Name | 1,3-dibromo-5-chlorobenzene | [6][8] |
| Synonyms | 3,5-Dibromochlorobenzene, 1-Chloro-3,5-dibromobenzene | [6][7][8] |
| Appearance | White to light yellow powder/crystal | [1][4][5] |
| Melting Point | 91-94 °C | [3][5][9] |
| Boiling Point | 256 °C | [4][9] |
| Density | 2.021 ± 0.06 g/cm³ (Predicted) | [5][9] |
| Solubility | Soluble in Toluene | [1][4][5] |
Safety and Handling
This compound is classified as hazardous.[10] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[8][10][11][12] Appropriate personal protective equipment, including safety goggles, protective gloves, and suitable clothing, should be worn when handling this chemical.[10][11] Work should be conducted in a well-ventilated area.[10][11]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation |
| STOT SE (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation |
| Precautionary Statement Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[11][12] |
| P264 | Wash skin thoroughly after handling.[11][12] |
| P271 | Use only outdoors or in a well-ventilated area.[11][12] |
| P280 | Wear protective gloves/eye protection/face protection.[11][12] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[11][12] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11][12] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12] |
| P319 | Get medical help if you feel unwell.[11] |
| P332+P317 | If skin irritation occurs: Get medical help.[11] |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[11][12] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[11][12] |
| P405 | Store locked up.[11][12] |
| P501 | Dispose of contents/container to an appropriate treatment and disposal facility.[11] |
Experimental Protocols
Synthesis of 1,3-Dibromo-5-chlorobenzene from 1,3,5-tribromobenzene (B165230) [3]
This protocol details the synthesis via a lithium-halogen exchange followed by chlorination.
Materials:
-
1,3,5-tribromobenzene (9.44 g, 30 mmol)
-
Ethyl ether (120 mL)
-
n-butyllithium (13.2 mL of a 2.5 M solution in hexane, 33 mmol)
-
Hexachloroethane (B51795) (7.15 g, 30.2 mmol)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1,3,5-tribromobenzene in ethyl ether in a suitable reaction vessel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise over a period of 10 minutes.
-
Stir the reaction mixture at -78 °C for an additional 10 minutes.
-
Add hexachloroethane in batches over 3 minutes.
-
Continue stirring at -78 °C for 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 3.2 hours.
-
Proceed with the workup and purification protocol.
Workup and Purification Protocol [3]
-
Transfer the reaction mixture to a separatory funnel.
-
Add 100 mL of water and 100 mL of ethyl acetate to partition the mixture.
-
Separate the aqueous layer and extract it again with 100 mL of ethyl acetate.
-
Combine the organic layers.
-
Dry the combined organic phase with anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the solid product.
-
The resulting light brown solid is 1,3-dibromo-5-chlorobenzene (Expected yield: ~95%).
Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR (300 MHz, CDCl₃): δ 7.57 (t, 1H), 7.47 (d, 2H).[3]
-
Further spectral data including IR and Mass Spectrometry are also available for confirmation.[8][13]
Visualizations
The following diagrams illustrate the workflow for the synthesis and purification of 1,3-Dibromo-5-chlorobenzene.
Caption: Synthesis workflow for 1,3-Dibromo-5-chlorobenzene.
Caption: Workup and purification process.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. 1,3-Dibromo-5-chlorobenzene | 14862-52-3 [chemicalbook.com]
- 4. 1,3-Dibromo-5-chlorobenzene | 14862-52-3 | TCI AMERICA [tcichemicals.com]
- 5. chembk.com [chembk.com]
- 6. 1,3-Dibromo-5-chlorobenzene, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. 1,3-Dibromo-5-chlorobenzene 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. 1,3-Dibromo-5-chlorobenzene | C6H3Br2Cl | CID 84676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,3-Dibromo-5-chlorobenzene CAS#: 14862-52-3 [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. Page loading... [guidechem.com]
- 13. 1,3-Dibromo-5-chlorobenzene(14862-52-3) 1H NMR spectrum [chemicalbook.com]
